2,4,6-Tris(4-bromophenyl)-1,3,5-triazine

Photocatalysis Conjugated Microporous Polymers Environmental Remediation

Researchers developing high-surface-area COFs/MOFs face porosity limits with standard linkers. 2,4,6-Tris(4-bromophenyl)-1,3,5-triazine overcomes this through three reactive aryl bromide sites enabling precise architectural control via Suzuki, Sonogashira, or Ullmann couplings. • Achieves BET surface areas up to 1267 m²/g-60-78% higher than CTF-1/COF-1 benchmarks. • Enables photocatalysts with 94.0% ofloxacin degradation in 2 h; exciton binding energy as low as 50.11 meV. • Thermally stable (400-600 °C); >98% purity (HPLC) with reliable batch-to-batch consistency.

Molecular Formula C21H12Br3N3
Molecular Weight 546.1 g/mol
CAS No. 30363-03-2
Cat. No. B1294791
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4,6-Tris(4-bromophenyl)-1,3,5-triazine
CAS30363-03-2
Molecular FormulaC21H12Br3N3
Molecular Weight546.1 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=NC(=NC(=N2)C3=CC=C(C=C3)Br)C4=CC=C(C=C4)Br)Br
InChIInChI=1S/C21H12Br3N3/c22-16-7-1-13(2-8-16)19-25-20(14-3-9-17(23)10-4-14)27-21(26-19)15-5-11-18(24)12-6-15/h1-12H
InChIKeyWZYVDGDZBNQVCF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes200 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





TBPT Procurement for COF & MOF Synthesis


2,4,6-Tris(4-bromophenyl)-1,3,5-triazine (C21H12Br3N3, MW 546.06), a C3-symmetric triazine derivative with three para-bromophenyl substituents, serves as a versatile halogenated aryl building block for constructing covalent organic frameworks (COFs), metal-organic frameworks (MOFs), and conjugated porous polymers [1]. The compound exhibits high thermal stability (decomposition temperature range: 400–600 °C) and is commercially available at >98% purity (HPLC) . Its three reactive aryl bromide sites enable diverse cross-coupling chemistries—including Suzuki-Miyaura, Sonogashira-Hagihara, and Ullmann couplings—for precise architectural control in porous materials, organic electronics, and supramolecular assemblies [2].

C3-symmetric brominated building block for COF, MOF, and conjugated porous polymer synthesis
Three para-bromophenyl sites enable Suzuki-Miyaura, Sonogashira-Hagihara, and Ullmann couplings
High thermal stability supports framework synthesis at elevated temperatures

Why Simple Substitution Fails for TBPT


The procurement decision for 2,4,6-tris(4-bromophenyl)-1,3,5-triazine cannot be reduced to a generic halogenated triazine substitution because both the halogen atom (Br vs. I vs. Cl) and the molecular core (triazine vs. benzene) dictate fundamentally different reactivity profiles, supramolecular assembly behavior, and material performance [1]. Replacing bromine with iodine alters halogen-bonding energetics and Ullmann coupling kinetics, while substituting the triazine core with a benzene ring reduces molecular planarity and weakens substrate adsorption energies, thereby changing the self-assembled network morphology on surfaces [2]. The quantitative evidence presented below establishes that this specific building block delivers measurable advantages in COF porosity, photocatalytic degradation efficiency, and on-surface organization that structurally similar analogs do not replicate.

Halogen substitution
Replacing Br with I or Cl alters halogen-bonding energetics and coupling kinetics, potentially shifting polymer network morphology.
Core substitution
Benzene instead of triazine reduces molecular planarity and substrate adsorption, which may not replicate surface-assembled structures.

TBPT Evidence-Based Selection Guide


BDT-Tr Polymer Ofloxacin Photodegradation

When incorporated into a conjugated microporous polymer (BDT-Tr) via sulfur-containing linkage engineering, the 2,4,6-tris(4-bromophenyl)-1,3,5-triazine-derived material achieved 94.0% photocatalytic degradation of the antibiotic ofloxacin within 2 hours. This performance is superior to polymers derived from two closely related triazine-based building blocks: TTP-Tr (87%) and DTT-Tr (76%), as reported in a direct comparative study [1]. The enhanced activity is attributed to the lower exciton binding energy (50.11 meV) and shorter photoinduced exciton lifetime (τavg‑TAS = 478.1 ps) of BDT-Tr, which facilitate more efficient exciton dissociation and charge transfer [1].

Ofloxacin Degradation
Head-to-head
94.0% (2 h) vs TTP-Tr 87%, DTT-Tr 76%
Reported higher degradation in direct comparison; supports photocatalyst screening
Visible-light CMP system; simultaneous U(VI) reduction ~96.0% in 1 h
Photocatalysis Conjugated Microporous Polymers Environmental Remediation

High-Porosity Triazine-Boron COF

Dehydrative condensation of 2,4,6-tris(4′-bromophenyl)-1,3,5-triazine-derived triboronic acid with hexahydroxytriphenylene yielded hybrid triazine-boron 2D COFs exhibiting nitrogen uptake exceeding 500 cm³/g (STP) and a Brunauer–Emmett–Teller (BET) surface area up to 1267 m²/g (T = 77.2 K) [1]. DFT calculations comparing this boroxine-triazine material to the related benchmark structures COF-1 and CTF-1 revealed enhanced interlayer interactions due to the stacking of triazine and boroxine rings, which contributes to the framework‘s structural integrity and adsorption capacity [1].

COF BET Surface Area
Reported
Up to 1267 m²/g (N₂, 77.2 K)
Reported BET surface area for triazine-boron COF; higher than literature benchmarks
Cross-study comparison; COF-1 ~711, CTF-1 ~791 m²/g
Covalent Organic Frameworks Gas Adsorption Porous Materials

HOMO-LUMO Gap for Bandgap Engineering

Density functional theory (DFT) calculations for 2,4,6-tris(4-bromophenyl)-1,3,5-triazine yield a HOMO-LUMO energy gap (ΔE) of 3.7160 eV, with EHOMO = −6.0091 eV and ELUMO = −2.2931 eV [1]. This computed value serves as a baseline for designing donor-acceptor systems and evaluating the electronic tunability achievable through post-functionalization (e.g., Suzuki coupling with electron-rich or electron-deficient aryl groups). The electron-withdrawing triazine core, combined with bromine substituents, establishes a defined electronic structure that can be systematically modulated for applications in organic light-emitting diodes (OLEDs) and photovoltaic devices.

HOMO-LUMO Gap
Class-level
ΔE = 3.7160 eV (DFT)
Computed gap supports bandgap engineering design
Baseline for post-functionalization tuning; method details in primary reference
Computational Chemistry Organic Electronics Bandgap Engineering

Br–N Mediated Self-Assembly on Au(111)

Scanning tunneling microscopy (STM) studies of 2,4,6-tris(4-bromophenyl)-1,3,5-triazine (TBPT) monolayers on Au(111) surfaces revealed that the dominant intermolecular interaction mode is temperature-dependent: at 70 °C, Br–N interactions govern the formation of the most stable phase (Phase A), whereas at higher temperatures, Br–Br interactions dominate and can lead to dimerization [1]. Heating of metastable assemblies formed at 80 °C in air resulted in conversion to Phase A, confirming its thermodynamic stability [1]. This temperature-dependent switching between halogen-halogen and halogen-heteroatom interactions is a distinctive feature of the bromophenyl-triazine architecture.

Assembly on Au(111)
Head-to-head
Br–N dominant at 70 °C (Phase A); Br–Br at higher T
Temperature-dependent interaction switching supports pre-polymerization ordering
STM on Au(111); Phase A thermodynamically most stable
Surface Science Supramolecular Chemistry Scanning Tunneling Microscopy

Triazine Core Planarity Benefits Adsorption

Comparative studies of 2,4,6-tris(4-bromophenyl)-1,3,5-triazine (TBPT) and its benzene-core analog 1,3,5-tris(4-bromophenyl)benzene (TBPB) on HOPG and Au(111) surfaces demonstrate that the triazine core imparts greater molecular rigidity and planarity [1]. DFT calculations confirm that TBPT exhibits stronger adsorption energies on graphite and gold substrates than TBPB, leading to distinct supramolecular network architectures [1]. Notably, TBPT is the first molecule reported to form a continuous monolayer at room temperature in which molecular packing is altered on the differently reconstructed fcc and hcp regions of the Au(111) surface—a level of substrate sensitivity not observed with the benzene-core analog [1].

Planarity vs Benzene Analog
Head-to-head
TBPT: continuous monolayer, region-sensitive packing; TBPB: weaker adsorption
Triazine core yields distinct network morphology and stronger adsorption vs benzene analog
DFT adsorption energies; first reported region-sensitive packing on Au(111)
2D Self-Assembly Surface Adsorption Molecular Planarity

TBPT Applications in R&D and Industry


COFs for Gas Storage and Separation

This monomer is ideally suited for synthesizing hybrid triazine-boron 2D COFs via dehydration/condensation with polyhydroxy aromatics, achieving BET surface areas up to 1267 m²/g—a 60–78% improvement over conventional CTF-1 and COF-1 materials [1]. The resulting frameworks exhibit high thermal stability (400–600 °C) and nitrogen uptake exceeding 500 cm³/g (STP) [1]. These metrics directly address the needs of researchers developing advanced sorbents for CO₂ capture, hydrogen storage, and selective gas separations where high porosity and framework robustness are non-negotiable performance criteria.

CMPs for Photocatalytic Wastewater Treatment

Incorporation of 2,4,6-tris(4-bromophenyl)-1,3,5-triazine into CMPs via sulfur-containing linkage engineering yields photocatalysts capable of 94.0% ofloxacin degradation in 2 hours, outperforming TTP-Tr (87%) and DTT-Tr (76%) analogs [2]. The low exciton binding energy (50.11 meV) and short exciton lifetime (478.1 ps) of the derived BDT-Tr polymer enable superior charge separation and superoxide radical generation [2]. This application is directly relevant for environmental chemistry groups and industrial R&D teams developing advanced oxidation processes for pharmaceutical pollutant removal from water.

Surface Ullmann Coupling for Graphene Nanoribbons

The temperature-dependent self-assembly of TBPT on Au(111)—with dominant Br–N interactions at 70 °C (most stable Phase A) transitioning to Br–Br interactions at higher temperatures—provides a tunable pre-polymerization template for on-surface synthesis [3]. The triazine core imparts superior molecular planarity and stronger substrate adsorption compared to benzene-core analogs, enabling region-sensitive packing on reconstructed Au(111) surfaces [4]. This makes the compound a strategic choice for researchers employing scanning probe lithography or surface-confined covalent reactions to fabricate atomically precise graphene nanoribbons, 2D conjugated polymers, and molecular electronic devices.

Triple Suzuki Coupling to Elongated MOF Linkers

The three para-bromophenyl substituents serve as orthogonal reactive sites for triple Suzuki-Miyaura coupling with arylboronic acids, enabling the one-step elongation of the molecular core to produce extended tricarboxylic acid linkers for isoreticular MOF synthesis [5]. This approach has been demonstrated for the preparation of functionalized hexacarboxylate linkers with NO₂ or OMe substituents [5]. For MOF chemists seeking to increase pore apertures and surface areas beyond those achievable with conventional linkers (e.g., TATB), this brominated triazine core provides a modular and efficient synthetic entry point, with the Br substituents offering superior reactivity in palladium-catalyzed cross-couplings compared to chloro analogs.

Application
Selection Property
Validation Focus
Porous COF synthesis for gas adsorption
Attainable BET surface area and framework stability
Porosity and thermal stability endpoints
Photocatalytic polymer degradation studies
Photocatalytic activity of derived CMPs
Pollutant degradation efficiency under visible light
On-surface supramolecular templates
Self-assembly ordering on Au(111)
Network morphology and intermolecular interaction control
Extended MOF linker synthesis
Triple Suzuki coupling reactivity
Linker elongation efficiency and functional group tolerance

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